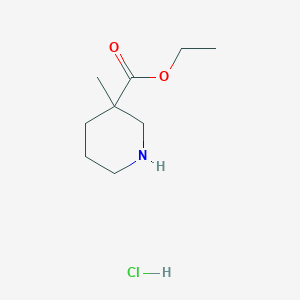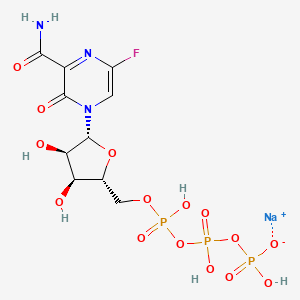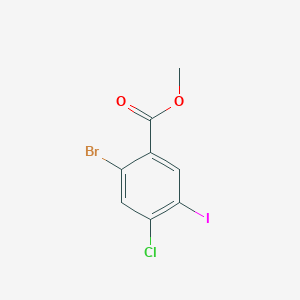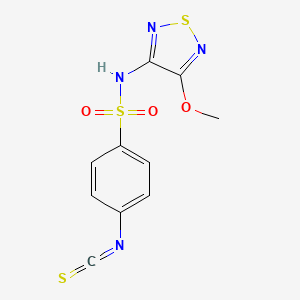
3-(Cyclohexylsulfanyl)-1,1,1-trifluoropropan-2-ol
Vue d'ensemble
Description
3-(Cyclohexylsulfanyl)-1,1,1-trifluoropropan-2-ol, commonly referred to as “3-CF3-CHSOH”, is a highly versatile organosulfur compound that has a wide range of applications in both scientific research and industrial processes. It is a colorless liquid at room temperature and has a pungent odor. It has a low melting point and is both thermally and chemically stable. It is also highly soluble in a variety of organic solvents, including water. 3-CF3-CHSOH is used in a variety of applications, ranging from the synthesis of pharmaceuticals to the production of polymers and other materials.
Applications De Recherche Scientifique
Synthesis and Reactivity
Synthetic Pathways and Catalysis : Research has demonstrated the use of trifluoromethylated and sulfanyl groups in facilitating unique synthetic pathways. For example, trifluoromethanesulfonic acid-catalyzed reactions have been utilized to create complex spiropiperidines through tandem semi-pinacol rearrangement/alkyne-aldehyde metathesis reactions (Lin, Wu, & Yeh, 2011). Similarly, the synthesis of trifluoromethylated cyclopropanes using carbene sources indicates the reactivity of trifluoromethyl groups in constructing cyclopropane derivatives (Duan, Lin, Xiao, & Gu, 2016).
Organic Fluorochemicals : The creation of 3-((trifluoromethyl)thio)benzofurans and benzothiophenes highlights the utility of trifluoromethyl and sulfanyl groups in the synthesis of fluorochemicals, which have numerous applications due to their unique properties, including in materials science and pharmaceuticals (Sheng, Fan, & Wu, 2014).
Chemical Transformations : The study of trifluoropropynyl complexes and their comparison to cyano ligand behavior underscores the significance of fluorinated groups in altering the reactivity and electronic properties of molecules, with potential implications in catalysis and synthetic chemistry (Sun et al., 2012).
Material Science and Polymer Chemistry
The research also touches on the potential of such compounds in material science and polymer chemistry, given their structural characteristics and reactivity.
- Polymer Synthesis : The synthesis of fluoro-containing materials and polymers is a notable application. The reactivity of hydroxyl and phenolic groups in fluorochemicals, as discussed in the synthesis of hexafluoropropan-2-ol derivatives, offers pathways for creating new polymeric materials with enhanced properties (Li, Shen, & Zhang, 2015).
Propriétés
IUPAC Name |
3-cyclohexylsulfanyl-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3OS/c10-9(11,12)8(13)6-14-7-4-2-1-3-5-7/h7-8,13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSKDSXNCGTRDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1532659.png)





![[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester](/img/structure/B1532668.png)



